2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)
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Overview
Description
2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) is an organic compound with a complex structure that includes two chloroaniline groups connected by a phenylenebis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) typically involves the reaction of 5-chloroaniline with a phenylenebis(oxy) compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process would include steps such as purification and crystallization to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the nitro groups to amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the context of its use.
Comparison with Similar Compounds
- 2,2’-[1,3-Phenylenebis(oxy)]bis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2’-dioxide
- 2,2’-[1,3-Phenylenebis(oxy)]bis(5-nitro-1,3,2-dioxaphosphinane) 2,2’-dioxide
Comparison: Compared to similar compounds, 2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) is unique due to the presence of chloroaniline groups, which can significantly influence its reactivity and potential applications. The chloro groups can participate in various chemical reactions, making the compound versatile for different research and industrial purposes.
Properties
CAS No. |
863288-28-2 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-[3-(2-amino-4-chlorophenoxy)phenoxy]-5-chloroaniline |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-11-4-6-17(15(21)8-11)23-13-2-1-3-14(10-13)24-18-7-5-12(20)9-16(18)22/h1-10H,21-22H2 |
InChI Key |
RXDXBYFYXALUME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)N)OC3=C(C=C(C=C3)Cl)N |
Origin of Product |
United States |
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